Product packaging for Nan 190(Cat. No.:CAS No. 102392-05-2)

Nan 190

Cat. No.: B168524
CAS No.: 102392-05-2
M. Wt: 393.5 g/mol
InChI Key: SJDOMIRMMUGQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide) is a synthetic arylpiperazine compound primarily recognized as a 5-HT1A receptor antagonist with partial agonist activity . It exhibits high affinity for 5-HT1A receptors (KB = 1.9 nM in vitro) and modulates serotonin signaling pathways involved in circadian rhythm regulation, anxiety, and depression . Preclinical studies highlight its ability to potentiate light-induced phase shifts in circadian rhythms, accelerating re-entrainment to shifted light-dark cycles by up to 6 days in rodent models . This property positions NAN-190 as a candidate for treating jet lag, shift-work disorders, and circadian misalignment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O3 B168524 Nan 190 CAS No. 102392-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOMIRMMUGQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043813
Record name NAN 190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102392-05-2
Record name NAN-190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAN-190
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAN-190 typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Attachment of the 2-methoxyphenyl group: This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks a 2-methoxyphenyl halide.

    Introduction of the phthalimido group: This can be done by reacting the intermediate with phthalic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Core Reaction Pathway

StepReaction TypeReagents/ConditionsProduct
1Piperazine ring formationEthylenediamine + dihalide (e.g., 1,2-dibromoethane)Piperazine derivative
2Alkylation for 2-methoxyphenyl attachment2-Methoxyphenyl halide, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)Piperazine with aryl substituent
3Phthalimido group introductionPhthalic anhydride, alkyl bromide intermediate, heatFinal NAN-190 structure
  • Industrial Optimization : Large-scale production employs continuous flow reactors and catalytic methods to enhance yield (Patent US5609849A) .

Key Chemical Reactions

NAN-190 undergoes specific transformations depending on reaction conditions:

Hydrolysis of Phthalimido Group

The phthalimide moiety is susceptible to hydrolysis under acidic or basic conditions:

NAN 190HCl conc or NaOHPrimary amine derivative+Phthalic acid\text{NAN 190}\xrightarrow{\text{HCl conc or NaOH}}\text{Primary amine derivative}+\text{Phthalic acid}

  • Applications : This reaction is critical for generating active metabolites or intermediates in drug development .

Oxidation Reactions

The piperazine ring can be oxidized to form N-oxides:

NAN 190H2O2,mCPBAN Oxide derivative\text{this compound}\xrightarrow{\text{H}_2\text{O}_2,\text{mCPBA}}\text{N Oxide derivative}

  • Relevance : Oxidation alters receptor-binding affinity, as seen in functional assays .

Salt Formation

NAN-190 reacts with hydrobromic acid to form a hydrobromide salt:

NAN 190+HBrNAN 190 hydrobromide\text{this compound}+\text{HBr}\rightarrow \text{this compound hydrobromide}

  • Properties : Improved solubility in polar solvents (e.g., DMSO at 10 mM) .

Stability and Degradation

NAN-190 exhibits sensitivity to:

  • Light : Prolonged exposure causes photodegradation, forming unidentified byproducts .

  • pH : Unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions .

ConditionStabilityMajor Degradation Products
pH 1.0 (HCl)<24 hoursPhthalic acid, amine derivative
pH 13.0 (NaOH)<48 hoursRing-opened compounds
UV Light (254 nm)<1 weekOxidized piperazine derivatives

Comparative Reactivity

NAN-190’s reactivity differs from analogs due to its phthalimido group:

CompoundReaction with LiAlH₄Reaction with AcCl
NAN-190Reduction of phthalimide to amineAcylation at piperazine nitrogen
1-(2-Methoxyphenyl)piperazineNo reactionAcylation at nitrogen

Scientific Research Applications

Circadian Rhythm Regulation

NAN-190 has been investigated for its role in enhancing circadian rhythm responses to light. A study demonstrated that NAN-190 significantly potentiated the response to light in hamsters, facilitating quicker re-entrainment to altered light-dark cycles, which is particularly relevant for conditions like jet lag and shift work. The compound was shown to enhance phase shifts in behavioral activity rhythms, with treated groups exhibiting a greater phase shift compared to controls (4.27 hours versus 1.62 hours) .

Key Findings:

  • Dosage: 5 mg/kg administered intraperitoneally.
  • Effectiveness: Enhanced response to light even when administered up to 6 hours post-light exposure.
  • Re-entrainment Speed: Reduced the time needed for re-entrainment by an average of 6 days compared to vehicle-treated animals.

Serotonin Receptor Modulation

NAN-190 functions as a mixed agonist/antagonist at the 5-HT1A receptors, influencing both pre-synaptic and post-synaptic activities. Research indicates that it can block certain serotonin-induced behaviors while simultaneously decreasing serotonin release in vivo, suggesting a complex pharmacological profile that could be leveraged for therapeutic purposes .

Mechanisms of Action:

  • Agonist Action: Decreased serotonin release via activation of somatodendritic autoreceptors.
  • Antagonist Action: Blocked behaviors induced by other agonists, indicating potential use in treating disorders characterized by excessive serotonin activity.

Behavioral Studies

NAN-190 has been utilized in various behavioral studies to understand its effects on anxiety and depression models. By modulating serotonin signaling pathways, NAN-190 may offer insights into developing new treatments for mood disorders.

Behavioral Impact:

  • Demonstrated effectiveness in altering anxiety-related behaviors in animal models.
  • Potential applications in understanding the neurobiological underpinnings of mood disorders.

Experimental Applications

NAN-190 has been employed as a tool compound in research settings to elucidate the roles of serotonin receptors in various physiological and pathological processes. Its unique properties make it valuable for studying receptor dynamics and interactions within the central nervous system.

Data Summary Table

Application AreaKey FindingsReference
Circadian RhythmEnhanced light response; faster re-entrainment
Serotonin ModulationMixed agonist/antagonist properties at 5-HT1A
Pain ManagementPotential analgesic effects through serotonin pathways
Behavioral StudiesImpact on anxiety/depression models

Mechanism of Action

The mechanism of action of NAN-190 involves its interaction with specific molecular targets. These could include:

    Receptors: Binding to specific receptors in the body to exert its effects.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Modulating signaling pathways that control cellular processes.

Comparison with Similar Compounds

Clinical and Preclinical Implications

  • Jet Lag/Shift Work : NAN-190’s rapid re-entrainment (1–2 days vs. 7–8 days in controls) and low transient cycles make it superior to melatonin or light therapy alone .
  • Safety Profile : Partial agonism reduces overdose risk compared to full agonists (e.g., 8-OH-DPAT) .
  • Limitations: α1-Adrenoreceptor binding may cause off-target effects (e.g., blood pressure changes), requiring further optimization .

Biological Activity

NAN-190 is a well-characterized compound primarily recognized for its role as a selective antagonist of the serotonin 5-HT1A receptor. This compound has been the subject of numerous studies focusing on its biological activity, particularly in relation to its effects on neurotransmission and potential therapeutic applications in psychiatric disorders.

NAN-190, an arylpiperazine derivative, has been synthesized and studied extensively for its binding affinity to serotonin receptors. The compound is known to exhibit competitive antagonism at the 5-HT1A receptor, which is crucial for modulating serotonergic signaling in the brain.

PropertyValue
Molecular FormulaC19_{19}H22_{22}N2_{2}
Molecular Weight294.39 g/mol
Purity>97%
SolubilitySoluble in DMSO

NAN-190's primary mechanism of action involves its competitive antagonism at the 5-HT1A receptor. Studies have shown that NAN-190 does not activate the receptor but rather inhibits the action of agonists such as serotonin (5-HT) and 8-OH-DPAT, thereby preventing their physiological effects.

In Vitro Studies

In vitro experiments have demonstrated that NAN-190 shifts the concentration-response curve of 5-HT to the right, indicating competitive inhibition. The Schild analysis revealed a dissociation constant (KB_B) of approximately 1.9 nM, underscoring its potency as an antagonist at this receptor site .

Antidepressant and Anxiolytic Effects

Research indicates that NAN-190 may have potential applications in treating anxiety and depression due to its modulation of serotonergic pathways. For instance, in animal models, NAN-190 has shown effects consistent with anxiolytic activity when administered intrathecally .

Pain Modulation

Recent studies have explored the role of NAN-190 in pain modulation. In a rat model, administration of NAN-190 was linked to alterations in pain perception, suggesting that it may influence nociceptive pathways through its action on serotonin receptors .

Case Study: Effects on Anxiety-Like Behavior

A notable case study involved administering NAN-190 to rats subjected to stress-induced behaviors. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic benefits in anxiety disorders .

Table 2: Comparative Binding Affinity of NAN-190 with Other Compounds

CompoundReceptor TypeKD_D (nM)
NAN-1905-HT1A1.9
Spiperone5-HT1A0.8
8-OH-DPAT5-HT1A0.3

The above table illustrates that while NAN-190 is a potent antagonist, other compounds like spiperone and 8-OH-DPAT exhibit higher affinities for the 5-HT1A receptor.

Q & A

Basic Research Questions

Q. How is NAN-190 identified and characterized in experimental settings, and what analytical techniques ensure reproducibility?

  • Methodological Answer : NAN-190’s identification requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analysis (HPLC/GC). For reproducibility, detailed experimental protocols—including solvent systems, temperature controls, and instrumentation calibration—must be documented in the main text or supplementary materials . Known compounds should reference prior synthesis methods, while novel derivatives demand full spectral data and purity metrics (e.g., ≥95%) .

Q. What are the primary molecular targets of NAN-190, and how are binding affinities quantified in preliminary studies?

  • Methodological Answer : Radioligand displacement assays (e.g., using [³H]-8-OH-DPAT for serotonin receptors) or fluorescence polarization assays quantify binding affinities (Kᵢ values). Dose-response curves (logarithmic scale) and nonlinear regression models (e.g., GraphPad Prism) validate specificity. Include negative controls (e.g., untransfected cells) to rule out nonspecific binding .

Q. What in vitro models are optimal for assessing NAN-190’s functional activity, and how are confounding variables minimized?

  • Methodological Answer : Cell lines expressing target receptors (e.g., HEK-293 for 5-HT₁ₐ) are standard. Use standardized culture conditions (e.g., CO₂ levels, passage number <20) and include vehicle controls (DMSO concentration ≤0.1%). For functional assays (e.g., cAMP inhibition), normalize data to baseline activity and apply statistical corrections for multiple comparisons .

Advanced Research Questions

Q. How can contradictory findings about NAN-190’s efficacy across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis comparing study parameters:

Variable Example Factors Analysis Approach
DosageSubthreshold vs. saturating concentrationsDose-response curve alignment
Model SystemRodent vs. primate neurochemistrySpecies-specific receptor density
Experimental DesignAcute vs. chronic administrationPharmacokinetic half-life modeling
Reference discrepancies to methodological differences (e.g., anesthesia use in electrophysiology) and validate via independent replication .

Q. What strategies resolve NAN-190’s off-target effects in complex biological systems?

  • Methodological Answer : Combine computational docking (e.g., AutoDock Vina) with functional screening panels (e.g., CEREP’s SafetyScreen44®). For in vivo studies, employ conditional knockout models or selective antagonists to isolate target-specific effects. Use tandem mass spectrometry (LC-MS/MS) to confirm tissue distribution and metabolite interference .

Q. How should researchers design longitudinal studies to evaluate NAN-190’s chronic effects on neural plasticity?

  • Methodological Answer : Implement a repeated-measures design with staggered baseline assessments (pre-, mid-, post-treatment). Use Morris water maze or fear conditioning for behavioral endpoints. Control for circadian rhythms via randomized testing times. Apply mixed-effects models to account for intra-subject variability and missing data .

Methodological Best Practices

  • Data Precision : Report numerical values to one significant digit beyond instrument precision (e.g., IC₅₀ = 12.3 ± 1.2 nM) and justify values exceeding three significant figures .
  • Statistical Rigor : Define significance thresholds (e.g., p < 0.01) and avoid "trend" terminology without statistical backing .
  • Theoretical Frameworks : Link hypotheses to established models (e.g., 5-HT₁ₐ autoreceptor dysregulation in anxiety) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nan 190
Reactant of Route 2
Reactant of Route 2
Nan 190

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.